(S)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S)-2-[(3,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEOQKALYMEIPL-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428024 | |
| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217732-47-2 | |
| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the 3,4-Dichlorobenzyl Group: The 3,4-dichlorobenzyl group is attached through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to three analogs (Table 1):
Table 1: Key Structural and Physicochemical Comparisons
Functional and Application Differences
Boc Protection vs. Hydrochloride Salt
- The Boc-protected compound (CAS 1217732-47-2) is ideal for multi-step syntheses requiring temporary amine protection, whereas the hydrochloride salt (CAS 1217712-28-1) is more reactive in aqueous environments, favoring direct coupling reactions .
Dichlorobenzyl vs. Difluoro Substituents
- The difluoro analog (CAS 203866-15-3) exhibits reduced steric bulk and higher electronegativity, which may improve binding to polar enzyme active sites. Fluorine’s inductive effects also enhance metabolic stability compared to chlorine .
Stereochemical Considerations
- The R-enantiomer (CAS 959578-28-0) shares identical molecular weight and formula with the target compound but differs in optical rotation. In chiral environments (e.g., enzyme binding), the R-configuration may lead to inactive or antagonistic effects, as seen in many pharmaceuticals (e.g., thalidomide) .
Commercial Availability and Pricing
- Target Compound : Temporarily out of stock; pricing varies by region (e.g., shipped from China, US, or Germany) .
- Hydrochloride Salt : Available in reagent and kilogram quantities, though exact pricing requires vendor consultation .
- Difluoro Analog : TCI Chemicals lists 1g at ¥12,200 (approx. $1,600), indicating higher cost due to specialized fluorination .
- R-Enantiomer : Purity ≥95%, available in research quantities .
Research Implications
- Drug Design : The dichlorobenzyl group’s lipophilicity makes the target compound valuable in optimizing pharmacokinetics, while the difluoro analog offers metabolic resilience.
- Stereoselective Synthesis : The contrasting activities of S- and R-enantiomers underscore the need for precise chiral resolution in API development .
Biological Activity
(S)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core with a tert-butoxycarbonyl (Boc) protecting group and a 3,4-dichlorobenzyl substituent. Its structure can be represented as follows:
- Molecular Formula : C15H18Cl2N2O2
- Molecular Weight : 319.22 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antimicrobial properties against a range of bacteria and fungi. The presence of the dichlorobenzyl group enhances this activity by increasing lipophilicity, allowing better membrane penetration.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Pharmacological Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of several pyrrolidine derivatives, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL.
-
Anti-inflammatory Activity :
- In vitro assays demonstrated that the compound reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Case Study 1: Antimicrobial Activity
A series of experiments conducted on various bacterial strains showed that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: Anti-inflammatory Effects
In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (S)-1-(tert-butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid?
- Methodology : A multi-step synthesis is typically employed. For example:
Palladium-catalyzed coupling : Use tert-butyl XPhos as a ligand, palladium diacetate as a catalyst, and cesium carbonate as a base in tert-butanol at 40–100°C under inert atmosphere for C–C bond formation .
Deprotection/Hydrolysis : Hydrochloric acid (HCl) in water at 93–96°C for Boc-group removal or carboxylic acid activation .
- Critical factors : Reaction temperature, catalyst loading, and inert atmosphere to prevent side reactions.
Q. How can the stereochemical integrity of the chiral centers be confirmed during synthesis?
- Methodology :
- Single-crystal X-ray diffraction : Resolve absolute configuration (e.g., as demonstrated for (2R,4R)-Boc-protected pyrrolidine derivatives) .
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
- Optical rotation : Compare experimental [α]D values with literature data for analogous compounds .
Q. What purification strategies effectively isolate the target compound from byproducts?
- Methodology :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences (e.g., melting point range: 130–136°C for similar Boc-protected pyrrolidines) .
- Reverse-phase HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) gradients for high-purity isolation (>98% purity) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,4-dichlorobenzyl substituent influence reactivity in downstream derivatization?
- Methodology :
- Comparative kinetic studies : Synthesize analogs with substituents varying in electronegativity (e.g., 4-fluorobenzyl vs. 3,4-dichlorobenzyl) and measure reaction rates for amide coupling or esterification .
- DFT calculations : Model transition states to predict steric hindrance effects using Gaussian or ORCA software .
Q. What analytical approaches resolve contradictions in reported melting points or spectral data?
- Methodology :
- Thermogravimetric analysis (TGA) : Determine if melting point variations (e.g., 130–136°C vs. 162–166°C ) arise from polymorphic forms or hydration.
- Variable-temperature NMR : Identify dynamic conformational changes affecting spectral splitting .
- Case study : Discrepancies in Boc-protected piperidine derivatives were attributed to solvent-dependent crystallization .
Q. How can the stability of the Boc-protecting group under acidic/basic conditions be optimized for selective deprotection?
- Methodology :
- pH-dependent kinetic studies : Expose the compound to HCl (1–6 M) or TFA and monitor Boc cleavage via LC-MS .
- Stabilizing additives : Use scavengers like triisopropylsilane to minimize side reactions during TFA-mediated deprotection .
Q. What mechanistic insights explain the role of palladium catalysts in key synthetic steps?
- Methodology :
- Catalyst screening : Compare Pd(OAc)₂, PdCl₂, and Pd(dba)₂ for coupling efficiency .
- Isotopic labeling : Use deuterated tert-butanol to track hydrogen transfer in C–C bond formation .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodology :
- Analog synthesis : Replace 3,4-dichlorobenzyl with bulkier (e.g., 3,5-di-tert-butylbenzyl) or polar (e.g., pyridylmethyl) groups .
- In vitro assays : Test inhibition of target enzymes (e.g., proteases) using fluorescence-based kinetic assays .
Tables for Key Data
Table 1 : Comparative Physicochemical Properties of Analogous Boc-Protected Pyrrolidines
Table 2 : Reaction Optimization for Pd-Catalyzed Coupling
| Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | tert-Butyl XPhos | Cs₂CO₃ | 80 | 72 |
| PdCl₂ | BINAP | K₃PO₄ | 100 | 58 |
| Pd(dba)₂ | SPhos | NaOtBu | 60 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
